molecular formula C9H9N3 B2641369 N-methylcinnolin-4-amine CAS No. 16401-71-1

N-methylcinnolin-4-amine

Cat. No.: B2641369
CAS No.: 16401-71-1
M. Wt: 159.192
InChI Key: JQWMWQFXJCCGIH-UHFFFAOYSA-N
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Description

N-methylcinnolin-4-amine is a chemical compound with the molecular formula C9H9N3 It is a derivative of cinnoline, a heterocyclic aromatic organic compound

Scientific Research Applications

N-methylcinnolin-4-amine has several scientific research applications:

Safety and Hazards

Aromatic amines, such as N-methylcinnolin-4-amine, can pose significant health and environmental hazards. They can cause harm to human health and the environment. Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment . Exposure to amines can cause visual disturbances, which could potentially impair work efficiency and create difficulties in driving .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylcinnolin-4-amine can be synthesized through several methods. One common approach involves the N-methylation of cinnolin-4-amine. This process can be carried out under solvent-free ball milling conditions, which is a green chemistry approach that minimizes the use of solvents and reduces energy consumption . The reaction typically involves the use of formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of mechanochemical methods, such as ball milling, can be advantageous due to their efficiency and reduced environmental impact. Additionally, other methods like microwave-assisted synthesis and ultrasound-assisted synthesis may also be employed to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

N-methylcinnolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Mechanism of Action

The mechanism of action of N-methylcinnolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

N-methylcinnolin-4-amine can be compared with other cinnoline derivatives, such as:

These compounds share similar structural features but differ in their chemical properties and potential applications. This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-methylcinnolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-10-9-6-11-12-8-5-3-2-4-7(8)9/h2-6H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWMWQFXJCCGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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